Comprehensive Technical Guide: 6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide (CAS 224817-11-2) in Pharmaceutical Synthesis
Comprehensive Technical Guide: 6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide (CAS 224817-11-2) in Pharmaceutical Synthesis
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, highly reactive building blocks. 6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide (CAS 224817-11-2) —also known as 6-chloro-N-methyl-N-phenylnicotinamide—serves as a privileged scaffold in the design of targeted therapeutics.
This compound is extensively utilized in the synthesis of substituted pyridine derivatives aimed at modulating inflammatory pathways. Specifically, it acts as a critical intermediate in the development of inhibitors targeting 1[1]. By providing a highly electrophilic C6 position primed for nucleophilic aromatic substitution (SNAr) and a conformationally restricted tertiary amide, this molecule allows researchers to rapidly construct libraries of potent kinase inhibitors and anti-inflammatory agents.
Mechanistic Rationale in Drug Design
As an application scientist, I emphasize that the structural features of CAS 224817-11-2 are chosen for precise mechanistic reasons:
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The N-Methyl-N-Phenyl Amide (Conformational Restriction): Secondary amides can undergo cis-trans isomerization, complicating NMR characterization and leading to entropic penalties upon target binding. The tertiary N-methyl-N-phenyl amide restricts this conformational flexibility. It effectively locks the dihedral angle to favor a specific vector for the phenyl ring, which is critical for occupying lipophilic pockets in kinase domains (such as the p38 MAPK hinge region).
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The 6-Chloro Pyridine Core (SNAr Reactivity): The nitrogen atom in the pyridine ring strongly withdraws electron density from the 2- and 6-positions. This electronic depletion stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making the 6-chloro position highly susceptible to displacement by amines, alcohols, or thiols.
Physicochemical Profiling
To ensure robust experimental design, the quantitative physicochemical properties of the building block are summarized below.
Table 1: Physicochemical and Analytical Data
| Property | Value |
| IUPAC Name | 6-chloro-N-methyl-N-phenylpyridine-3-carboxamide |
| CAS Number | 224817-11-2 |
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
| Monoisotopic Mass | 246.0560 Da |
| MS (ESI+) [M+H]+ | 247.1 (35Cl) / 249.1 (37Cl) |
| Appearance | White to off-white solid |
Synthetic Workflows & Self-Validating Protocols
The transition from raw starting materials to a complex Active Pharmaceutical Ingredient (API) requires robust, self-validating methodologies. Commercial availability of2 accelerates these timelines[2], but understanding its de novo synthesis and downstream functionalization is critical for troubleshooting.
Fig 1: Synthetic workflow from 6-chloronicotinic acid to target API.
Protocol 1: Synthesis of 6-Chloro-N-methyl-N-phenylnicotinamide
This protocol describes the conversion of 6-chloronicotinic acid to the target amide via an acid chloride intermediate.
Table 2: Reagent Equivalents for Amide Coupling
| Reagent | Equivalents | Role |
| 6-Chloronicotinic acid | 1.0 | Limiting Reagent |
| Oxalyl chloride | 1.2 | Activating Agent |
| DMF | 0.05 | Catalyst (Vilsmeier-Haack) |
| N-Methylaniline | 1.1 | Nucleophile |
| DIPEA | 2.0 | Acid Scavenger |
Step-by-Step Methodology:
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Activation: Suspend 6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add oxalyl chloride (1.2 eq) followed by a catalytic amount of DMF.
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Causality & Validation: DMF generates the Vilsmeier-Haack reagent in situ, which converts the acid to the highly reactive acid chloride. The visual cessation of gas evolution (CO2 and CO) serves as a self-validating indicator of reaction completion.
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Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in anhydrous tetrahydrofuran (THF).
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Coupling: In a separate flask, dissolve N-methylaniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in THF at 0 °C. Add the acid chloride solution dropwise.
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Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of N-methylaniline which would otherwise stall the reaction.
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Workup & Analysis: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, wash the organic layer with 1M HCl (to remove unreacted aniline), and dry over Na2SO4.
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Validation: LC-MS analysis will confirm the product with a characteristic mass of m/z 247/249 [M+H]+[1].
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Protocol 2: Downstream SNAr Diversification
Once the 3[3], it is subjected to SNAr to generate the final API.
Step-by-Step Methodology:
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Reaction Setup: Dissolve CAS 224817-11-2 (1.0 eq) and a primary aliphatic or aromatic amine (1.5 eq) in N-methyl-2-pyrrolidone (NMP). Add K2CO3 (2.0 eq).
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Thermal Activation: Heat the mixture to 120 °C for 12 hours.
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Causality: The elevated temperature provides the activation energy required to overcome the temporary disruption of aromaticity during the formation of the Meisenheimer intermediate.
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Validation: The reaction progress is self-validating through LC-MS monitoring. The starting material exhibits a characteristic 3:1 isotopic pattern at m/z 247.1 and 249.1 due to the chlorine atom. Successful nucleophilic attack results in the complete disappearance of this SNAr precursor signature and the emergence of the product mass, confirming chloride extrusion.
Biological Application: Modulating Inflammatory Pathways
Substituted pyridine compounds derived from CAS 224817-11-2 are highly effective in the prophylaxis and treatment of inflammation. By displacing the 6-chloro group with specific pharmacophores, the resulting molecules act as potent inhibitors of kinase cascades that drive cytokine production.
Fig 2: Mechanism of action for pyridine-3-carboxamide derivatives in inflammatory signaling.
When pro-inflammatory triggers like TNF-α bind to their respective cell surface receptors, they initiate a phosphorylation cascade primarily driven by p38 Mitogen-Activated Protein Kinase (MAPK). This cascade activates transcription factors (NF-κB, AP-1) that upregulate the production of secondary cytokines, including IL-6 and the chemotactic factor IL-8.
Derivatives synthesized from 6-chloro-N-methyl-N-phenylnicotinamide act as competitive inhibitors at the ATP-binding pocket of these kinases. By halting the cascade at the kinase level, these compounds effectively prevent the downstream transcription of IL-6 and IL-8, offering a robust therapeutic intervention for conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis[1].
References
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US Patent Application Publication 2002/0035094A1. Substituted Pyridine Compounds. Googleapis / USPTO.1
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N-Benzyl-6-chloro-N-(4-methoxyphenyl)pyridine-3-carboxamide & Related Catalog. BLD Pharm.3
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6-Chloro-N-methyl-N-phenylpyridine-3-carboxamide Catalog (CAS 224817-11-2). AK Scientific.2
